molecular formula C8H3BrF3NO B8574523 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

Cat. No. B8574523
M. Wt: 266.01 g/mol
InChI Key: YKTCJWNDJNURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598202B2

Procedure details

To a flask containing 1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime (2.64 g, 9.29 mmol) was added acetic anhydride (14 mL) and the reaction mixture stirred for 18 h at rt. The reaction mixture was concentrated and taken up in toluene and again concentrated to yield the acylated intermediate. This intermediate was dissolved in pyridine (15 mL) and triethylamine (3.2 mL) and heated at 112° C. for 4.5 h. The reaction mixture was concentrated and the residue was taken up in toluene and again concentrated the residue was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL). The layers were separated and the organic layer washed with HCl (1 N aq., 25 mL). The combined water layers were then extracted with EtOAc (25 mL×2) and the combined organic layers were washed with brine (15 mL), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (44 mg, 17%).
Name
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
17%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13]O)[C:9]([F:12])([F:11])[F:10])=[C:4]([OH:15])[CH:3]=1.C(OC(=O)C)(=O)C.C(N(CC)CC)C>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([C:9]([F:10])([F:11])[F:12])=[N:13][O:15][C:4]=2[CH:3]=1

Inputs

Step One
Name
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
2.64 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(F)(F)F)=NO)O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated
CUSTOM
Type
CUSTOM
Details
to yield the acylated intermediate
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated the residue
CUSTOM
Type
CUSTOM
Details
was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with HCl (1 N aq., 25 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined water layers were then extracted with EtOAc (25 mL×2)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified (FCC)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 1.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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